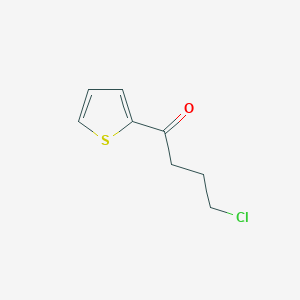

4-Chloro-1-(2-thienyl)butan-1-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQPHILVMHTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195678 | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-59-1 | |

| Record name | 4-Chloro-1-(2-thienyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(2-thienyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

4-Chloro-1-(2-thienyl)butan-1-one, also known as γ-chloro-2-butyrothienone, is a halogenated ketone containing a thiophene ring. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 4-Chloro-1-(thiophen-2-yl)butan-1-one |

| Synonyms | 4-Chloro-2'-butyrothienone, γ-chloro-2-butyrothienone |

| CAS Number | 43076-59-1[1][2] |

| Molecular Formula | C₈H₉ClOS[2] |

| Molecular Weight | 188.67 g/mol [2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid |

| Solubility | No quantitative data available. Expected to be soluble in organic solvents. |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the aromatic region, ~7-8 ppm), a triplet for the methylene group adjacent to the carbonyl, a multiplet for the central methylene group, and a triplet for the methylene group attached to the chlorine atom. |

| ¹³C NMR | A peak for the carbonyl carbon (~190-200 ppm), signals for the thiophene ring carbons, and three distinct signals for the aliphatic carbons of the butyl chain. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch (typically ~1660-1680 cm⁻¹ for an aryl ketone), C-H stretching and bending vibrations for the thiophene ring and the aliphatic chain, and a C-Cl stretching vibration. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 188, with a characteristic M+2 peak at m/z 190 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[3] Fragmentation would likely involve cleavage adjacent to the carbonyl group and loss of the chlorobutyl chain. |

Reactivity and Synthetic Applications

4-Chloro-1-(2-thienyl)butan-1-one is a valuable synthetic intermediate, primarily utilized in the pharmaceutical industry. Its reactivity is dominated by the two functional groups: the ketone and the alkyl chloride.

The ketone moiety can undergo reduction to a secondary alcohol, a crucial step in the synthesis of the antidepressant drug Duloxetine.[4][5][6] The alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Role in the Synthesis of Duloxetine

Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and other conditions.[6][7] One of the key synthetic routes to Duloxetine involves the use of a γ-chloro-β-hydroxythiophene derivative, which is prepared from 4-Chloro-1-(2-thienyl)butan-1-one.

The general synthetic pathway is illustrated below:

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 4-Chloro-1-(2-thienyl)butan-1-one are not widely published as it is primarily a commercial intermediate. However, a general procedure for its synthesis can be adapted from Friedel-Crafts acylation methods.

Synthesis via Friedel-Crafts Acylation (General Procedure)

This protocol describes a general method for the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride.

Materials:

-

Thiophene

-

4-Chlorobutyryl chloride

-

A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or stannic chloride (SnCl₄))[5]

-

Anhydrous dichloromethane (or another suitable solvent like carbon disulfide)[8][9]

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the Lewis acid catalyst and anhydrous dichloromethane.

-

Cool the suspension to 0-10 °C using an ice bath.

-

A solution of thiophene and 4-chlorobutyryl chloride in anhydrous dichloromethane is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude 4-Chloro-1-(2-thienyl)butan-1-one can be purified by vacuum distillation or column chromatography.

Safety and Handling

Based on safety data sheets for 4-Chloro-1-(2-thienyl)butan-1-one and structurally similar compounds, the following handling precautions should be observed.[1][10][11][12]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[1] |

| Handling | Handle in a well-ventilated area. Avoid breathing vapors or mists. Wash thoroughly after handling.[1] |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Refrigeration may be recommended.[1] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[1][12] |

| Hazardous Decomposition Products | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride.[1] |

Conclusion

4-Chloro-1-(2-thienyl)butan-1-one is a crucial chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of Duloxetine. While detailed public data on its specific physical and spectral properties are limited, its chemical behavior is well-understood based on its functional groups. The synthetic procedures and safety information provided in this guide offer a foundational understanding for researchers and professionals working with this compound. Further in-house analytical work is recommended to establish precise specifications for specific applications.

References

- 1. fishersci.com [fishersci.com]

- 2. aaa-chem.com [aaa-chem.com]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nepjol.info [nepjol.info]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-thienyl)butan-1-one is a chemical intermediate of significant interest in the pharmaceutical industry. Its structure, featuring a reactive chlorobutyl chain attached to a thienyl ketone core, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its critical role in drug development, and the relevant biological pathways of its derivatives.

Chemical Structure and Properties

-

CAS Number: 43076-59-1[1]

-

Molecular Formula: C₈H₉ClOS[1]

-

Molecular Weight: 188.67 g/mol [1]

-

IUPAC Name: 4-chloro-1-(thiophen-2-yl)butan-1-one

-

Synonyms: γ-Chloro-2-butyrothienone

Chemical Structure:

Physical and Chemical Properties:

| Property | Value | Reference |

| Boiling Point | 144-146 °C at 9 mmHg | [2] |

| Density | 1.163 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.565 | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Appearance | Clear gold to dark colored liquid | [2] |

| Storage Temperature | 0-6 °C | [2] |

Predicted Spectroscopic Data:

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.68 | dd | 1H | Thiophene H5 |

| 7.62 | dd | 1H | Thiophene H3 |

| 7.12 | dd | 1H | Thiophene H4 |

| 3.68 | t | 2H | -CH₂-Cl |

| 3.15 | t | 2H | -CO-CH₂- |

| 2.25 | quintet | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O |

| 144.0 | Thiophene C2 |

| 133.5 | Thiophene C5 |

| 132.0 | Thiophene C3 |

| 128.0 | Thiophene C4 |

| 44.5 | -CH₂-Cl |

| 37.0 | -CO-CH₂- |

| 27.5 | -CH₂-CH₂-CH₂- |

Predicted Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1665 | C=O stretch (ketone) |

| ~1410 | C=C stretch (aromatic) |

| ~750 | C-Cl stretch |

Predicted Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 188 and a characteristic [M+2]⁺ peak at m/z 190 with an approximate ratio of 3:1 due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation patterns would likely involve the loss of the chlorine atom, cleavage of the butyl chain, and fragmentation of the thiophene ring.

Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

The primary method for synthesizing 4-Chloro-1-(2-thienyl)butan-1-one is through the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[3][4] Thiophene undergoes electrophilic substitution preferentially at the 2-position due to the greater stabilization of the cationic intermediate.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of thiophene.

Materials:

-

Thiophene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.

-

After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the thiophene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 4-Chloro-1-(2-thienyl)butan-1-one as a clear to dark colored liquid.

Application in Drug Development: Synthesis of Tiletamine

4-Chloro-1-(2-thienyl)butan-1-one is a crucial intermediate in the synthesis of the dissociative anesthetic, tiletamine .[2][5][6] Tiletamine is pharmacologically classified as an NMDA receptor antagonist and is structurally similar to ketamine.[5][7] In veterinary medicine, it is often combined with the benzodiazepine zolazepam.[8]

Tiletamine Synthesis Workflow:

The synthesis of tiletamine from 4-Chloro-1-(2-thienyl)butan-1-one typically involves a multi-step process that includes amination and subsequent intramolecular rearrangement.

Caption: Synthetic pathway from 4-Chloro-1-(2-thienyl)butan-1-one to Tiletamine.

Signaling Pathway: Mechanism of Action of Tiletamine

Tiletamine, the downstream product of 4-Chloro-1-(2-thienyl)butan-1-one, exerts its anesthetic and analgesic effects by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][7] This receptor is a glutamate-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.

Mechanism at the NMDA Receptor:

-

Glutamate and Glycine Binding: For the NMDA receptor to be activated, both the neurotransmitter glutamate and a co-agonist (typically glycine or D-serine) must bind to their respective sites on the receptor complex.

-

Channel Opening: This binding causes a conformational change that opens the ion channel.

-

Tiletamine Blockade: Tiletamine enters the open ion channel and binds to a site within the channel pore (the phencyclidine or PCP site). This physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron.

-

Inhibition of Excitatory Signaling: By blocking ion flow, tiletamine prevents the depolarization of the postsynaptic neuron, thereby inhibiting excitatory neurotransmission. This leads to the characteristic "dissociative anesthesia," marked by analgesia and amnesia.

Caption: Tiletamine's mechanism of action as an NMDA receptor antagonist.

Conclusion

4-Chloro-1-(2-thienyl)butan-1-one is a valuable chemical building block, primarily recognized for its role as a key precursor in the synthesis of the anesthetic tiletamine. Its straightforward synthesis via Friedel-Crafts acylation and the clear, well-understood mechanism of its principal derivative make it a compound of continued interest for synthetic and medicinal chemists. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this important intermediate.

References

- 1. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journals.uc.edu [journals.uc.edu]

- 8. 4-Chloro-1-butanol [webbook.nist.gov]

The Synthetic Keystone: A Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one and its Role in the Genesis of Tiletamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical significance and application of 4-Chloro-1-(2-thienyl)butan-1-one. Extensive investigation reveals a notable absence of data regarding a direct mechanism of action for this compound within biological systems. Instead, its primary and well-documented role is that of a critical intermediate in the synthesis of the dissociative anesthetic, tiletamine. This document will, therefore, focus on the established synthetic utility of 4-Chloro-1-(2-thienyl)butan-1-one, providing a detailed overview of its part in the chemical pathway to tiletamine. Furthermore, this guide will elucidate the mechanism of action of tiletamine as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, thereby providing the biological context for the application of its precursor, 4-Chloro-1-(2-thienyl)butan-1-one.

4-Chloro-1-(2-thienyl)butan-1-one: A Profile

4-Chloro-1-(2-thienyl)butan-1-one is a chemical compound whose significance is firmly rooted in synthetic organic chemistry rather than direct pharmacology. The available scientific literature does not attribute any specific biological mechanism of action to this molecule. Its value lies in its chemical structure, which makes it an ideal precursor for the construction of more complex, pharmacologically active molecules.

Chemical Properties:

| Property | Value |

| CAS Number | 43076-59-1 |

| Molecular Formula | C₈H₉ClOS |

| Molecular Weight | 188.67 g/mol |

The Synthetic Pathway to Tiletamine

The principal application of 4-Chloro-1-(2-thienyl)butan-1-one is as a key intermediate in the synthesis of tiletamine, a well-known dissociative anesthetic used in veterinary medicine. The synthesis of tiletamine from its precursors is a multi-step process that leverages the reactivity of 4-Chloro-1-(2-thienyl)butan-1-one.

Experimental Protocol: Synthesis of Tiletamine

While various patented methods exist with slight modifications, a general synthetic route involves the reaction of a precursor ketone with a halogenating agent, followed by amination and thermal rearrangement.[1][2] The following represents a generalized protocol and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

-

Cyclopentyl 2-thienyl ketone (precursor to the chlorinated intermediate)

-

Halogenating agent (e.g., sulfuryl chloride)

-

Amine (e.g., ethylamine)

-

Suitable solvent (e.g., dichlorobenzene)

-

Acid for salt formation (e.g., hydrochloric acid)

Generalized Procedure:

-

Halogenation: Cyclopentyl 2-thienyl ketone is halogenated to form a halogenated cyclopentane 2-thienyl ketone. This step introduces a leaving group for the subsequent amination.

-

Amination: The halogenated intermediate is then reacted with an amine, such as ethylamine, to introduce the amino group.

-

Thermal Rearrangement: The resulting product undergoes thermal rearrangement in a suitable solvent at an elevated temperature to form the tiletamine free base.[1][2]

-

Salt Formation: The tiletamine free base can then be converted to a more stable and soluble salt, such as tiletamine hydrochloride, by reacting it with the corresponding acid.

The use of a single solvent for multiple steps is a key optimization in some patented processes to improve yield and reduce manufacturing costs.[1][2]

Synthetic Workflow Diagram

Mechanism of Action of Tiletamine

While 4-Chloro-1-(2-thienyl)butan-1-one does not have a known direct biological effect, the final product of its synthetic pathway, tiletamine, is a potent and well-characterized pharmacological agent. Tiletamine is classified as a dissociative anesthetic and its mechanism of action is primarily through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5]

The NMDA receptor is an ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[6][7] It is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ ions into the neuron.[6]

Tiletamine acts as a non-competitive antagonist at the NMDA receptor.[8][9] It binds to a site within the ion channel of the receptor, physically blocking the passage of ions.[8] This blockade of the NMDA receptor leads to a disruption of normal glutamatergic neurotransmission, resulting in the characteristic effects of dissociative anesthesia, including analgesia, amnesia, and catalepsy.[3][10]

Signaling Pathway of NMDA Receptor Antagonism by Tiletamine

Quantitative Data

There is no available quantitative data, such as IC₅₀ or Kᵢ values, for the direct biological activity of 4-Chloro-1-(2-thienyl)butan-1-one, as it is not recognized as a pharmacologically active agent. The relevant quantitative data pertains to the final product, tiletamine, and its interaction with the NMDA receptor. Such data would be found in pharmacology studies specifically investigating tiletamine.

Conclusion

References

- 1. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 2. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tiletamine - Wikipedia [en.wikipedia.org]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. NMDA receptor antagonists. A new therapeutic approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Buy Tiletamine (EVT-285339) | 14176-49-9 [evitachem.com]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Chloro-1-(2-thienyl)butan-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic profile of 4-Chloro-1-(2-thienyl)butan-1-one (CAS No: 43076-59-1). Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predicted data is based on established spectroscopic principles and analysis of analogous chemical structures. This guide also includes detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this or similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 4-Chloro-1-(2-thienyl)butan-1-one. These predictions are derived from the analysis of the compound's structure, including the thiophene ring, the ketone carbonyl group, and the chloroalkyl chain.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts, multiplicities, and integrations for 4-Chloro-1-(2-thienyl)butan-1-one are presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| 7.75 - 7.85 | Doublet of doublets | 1H | Thiophene H5 |

| 7.60 - 7.70 | Doublet of doublets | 1H | Thiophene H3 |

| 7.10 - 7.20 | Doublet of doublets | 1H | Thiophene H4 |

| 3.60 - 3.70 | Triplet | 2H | -CH₂-Cl |

| 3.10 - 3.20 | Triplet | 2H | -CO-CH₂- |

| 2.15 - 2.25 | Quintet | 2H | -CH₂-CH₂-CH₂- |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments in a molecule. The predicted chemical shifts for the distinct carbon atoms of 4-Chloro-1-(2-thienyl)butan-1-one are as follows.

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~192.5 | C=O (Ketone) |

| ~144.0 | Thiophene C2 |

| ~134.5 | Thiophene C5 |

| ~132.0 | Thiophene C3 |

| ~128.5 | Thiophene C4 |

| ~44.8 | -CH₂-Cl |

| ~38.2 | -CO-CH₂- |

| ~28.0 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for 4-Chloro-1-(2-thienyl)butan-1-one are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch (Thiophene) |

| 2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (Aryl ketone) |

| 1520 - 1400 | Medium-Strong | C=C skeletal vibrations (Thiophene ring) |

| ~740 | Strong | C-S stretch |

| 700 - 600 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted major fragments for 4-Chloro-1-(2-thienyl)butan-1-one under electron ionization (EI) are shown below. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

| m/z Ratio | Predicted Relative Intensity | Assignment |

| 188/190 | Moderate | [M]⁺ / [M+2]⁺ Molecular ion |

| 111 | High | [C₄H₃S-CO]⁺ (Thienoyl cation) |

| 83 | Moderate | [C₄H₃S]⁺ (Thienyl cation) |

| 77 | Moderate | [C₄H₅Cl]⁺ |

| 49/51 | Low | [CH₂Cl]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound such as 4-Chloro-1-(2-thienyl)butan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ 0.00 ppm).

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire the proton spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A significantly larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted to the frequency domain via a Fourier Transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For liquid samples (neat) : A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

For solid samples (KBr pellet) : A small amount of the solid is finely ground with anhydrous KBr powder and pressed into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition : A background spectrum of the salt plates or KBr pellet is recorded. The sample is then placed in the spectrometer, and the IR spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer in various ways, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : The molecules are ionized, commonly using Electron Ionization (EI) for volatile compounds, which produces a molecular ion and characteristic fragment ions.

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for chemical analysis and the fundamental principles of NMR spectroscopy.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical diagram illustrating the key stages of an NMR experiment.

4-Chloro-1-(2-thienyl)butan-1-one physical and chemical characteristics

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Chloro-1-(2-thienyl)butan-1-one, tailored for researchers, scientists, and professionals in drug development. The document details the compound's properties, experimental protocols for its synthesis and analysis, and essential safety information.

Core Compound Identification

4-Chloro-1-(2-thienyl)butan-1-one is a chemical compound that serves as a key intermediate in various synthetic applications. Its structure features a thiophene ring attached to a four-carbon chain with a terminal chlorine atom and a ketone functional group.

| Identifier | Value |

| IUPAC Name | 4-Chloro-1-(2-thienyl)butan-1-one |

| Synonyms | 4-Chloro-2'-butyrothienone, γ-Chloro-2-butyrothienone |

| CAS Number | 43076-59-1[1][2] |

| Molecular Formula | C₈H₉ClOS[1] |

| Molecular Weight | 188.67 g/mol [1] |

Physical and Chemical Properties

The physical and chemical data for 4-Chloro-1-(2-thienyl)butan-1-one are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | No information available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Experimental Protocols

3.1. Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For 4-Chloro-1-(2-thienyl)butan-1-one, this would involve the reaction of thiophene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[3] Stannic chloride is often preferred as a catalyst for reactions involving thiophene to prevent polymerization.[3]

Methodology:

-

A solution of thiophene and 4-chlorobutyryl chloride is prepared in a suitable dry, non-polar solvent (e.g., benzene or carbon disulfide) in a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube to maintain anhydrous conditions.[3]

-

The flask is cooled in an ice bath to 0 °C.

-

The Lewis acid catalyst (e.g., stannic chloride) is added dropwise to the stirred solution.[3]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.[3]

-

The reaction is quenched by the slow addition of a mixture of water and concentrated hydrochloric acid to hydrolyze the addition product.[3]

-

The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., calcium chloride or sodium sulfate).[3][4]

-

The solvent and any unreacted thiophene are removed by distillation.[3]

-

The final product, 4-Chloro-1-(2-thienyl)butan-1-one, is purified by vacuum distillation.[3]

Caption: Synthetic workflow for 4-Chloro-1-(2-thienyl)butan-1-one.

3.2. Analytical Characterization

The structure and purity of the synthesized 4-Chloro-1-(2-thienyl)butan-1-one can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band in the region of 1665-1760 cm⁻¹ corresponding to the C=O stretching of the ketone.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments. Protons on the thiophene ring would appear in the aromatic region, while the protons of the butyl chain would appear as distinct multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the aliphatic chain.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help in confirming the structure. The molecular ion peak would be expected at m/z corresponding to the molecular weight of 188.67 g/mol .

Safety and Handling

Safety data sheets for 4-Chloro-1-(2-thienyl)butan-1-one indicate that it should be handled with care in a laboratory setting. While some sources suggest it is not considered hazardous under OSHA regulations, others indicate potential for skin and eye irritation, and it may be harmful if swallowed.[6][7][8]

General Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Avoid breathing vapors or mists.[7]

-

Wash hands thoroughly after handling.[6]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container. Refrigeration is recommended.[6][7]

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[6]

-

Skin: Wash off immediately with soap and plenty of water.[6]

-

Ingestion: If swallowed, seek immediate medical attention.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

Caption: Safety and handling guidelines for the compound.

Conclusion

4-Chloro-1-(2-thienyl)butan-1-one is a valuable chemical intermediate with specific physical and chemical properties that dictate its handling and use in synthesis. This guide has provided a detailed overview of its characteristics, a plausible synthesis protocol via Friedel-Crafts acylation, methods for its analytical characterization, and essential safety precautions. This information is intended to support researchers and scientists in the safe and effective use of this compound in their work.

References

- 1. aaa-chem.com [aaa-chem.com]

- 2. 4-Chlor-1-(2-thienyl)butan-1-on | 43076-59-1 [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. This technical guide provides an in-depth overview of these activities, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Thiophene Derivatives

Thiophene-containing molecules have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2] Their anticancer effects are often attributed to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.[1][3]

Quantitative Anticancer Data

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below are tables summarizing the IC50 values of representative thiophene derivatives.

Table 1: Cytotoxicity of Thiophene Derivatives against Various Cancer Cell Lines

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | ||||

| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | ||||

| 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | Not specified | Not specified |

| 2d | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | Not specified | Not specified |

| 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | Not specified | Not specified |

| TP 5 | 2,3-fused thiophene | SMMC-7721 (Hepatocellular Carcinoma) | <30.0 | Paclitaxel | 35.33 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Materials:

-

Cancer cell lines (e.g., HepG2, PC-3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for another 24-72 hours.[7]

-

MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

-

Formazan Crystal Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[7]

Signaling Pathways in Cancer

Thiophene derivatives can modulate various signaling pathways implicated in cancer progression. A notable mechanism is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream Akt signaling pathway, which are critical for angiogenesis and cell survival.[4][5]

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to 4-Chloro-1-(2-thienyl)butan-1-one Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-(2-thienyl)butan-1-one and its derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. The presence of a thiophene ring, a key structural motif in many pharmaceuticals, combined with a reactive chlorobutanone chain, makes these compounds versatile scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this chemical series, with a focus on their potential as anticancer and antimicrobial agents. The information is curated to assist researchers in navigating the complexities of developing these compounds from the laboratory to potential clinical applications.

Chemical Synthesis

The primary route for the synthesis of 4-Chloro-1-(2-thienyl)butan-1-one and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a thiophene ring with a 4-chlorobutyryl group, typically using a Lewis acid catalyst.

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the acylation of a thiophene derivative followed by further modifications to generate diverse analogs.

Biological Activity

Thiophene-containing compounds are known to exhibit a wide range of biological activities.[1][2] Derivatives of 4-Chloro-1-(2-thienyl)butan-1-one are of particular interest for their potential anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of thiophene derivatives is attributed to various mechanisms, including the inhibition of topoisomerase, disruption of tubulin polymerization, and induction of apoptosis.[3][4] Quantitative structure-activity relationship (QSAR) studies on related thiophene compounds suggest that factors such as molecular volume and hydrophobicity play a crucial role in their antitumor activity against cell lines like MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer).[1]

Table 1: Cytotoxicity of Structurally Related Thiophene Derivatives against Cancer Cell Lines

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienyl Chalcone 1 | Chalcone | MCF-7 (Breast) | 7.79 ± 0.81 | [5] |

| Thienyl Chalcone 2 | Chalcone | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [5] |

| Thiophene Carboxamide 3 | Carboxamide | Hep3B (Liver) | 5.46 | [6] |

| Thiophene Carboxamide 4 | Carboxamide | Hep3B (Liver) | 12.58 | [6] |

| Fused Thiophene 5 | Fused Thiophene | HepG2 (Liver) | 3.77 ± 0.17 | [7] |

| Fused Thiophene 6 | Fused Thiophene | PC-3 (Prostate) | 7.47 ± 0.42 | [7] |

Antimicrobial Activity

Thiophene derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[8] The mechanism of action can involve the inhibition of essential enzymes or disruption of cell membrane integrity. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of these compounds.[9][10]

Table 2: Antimicrobial Activity of Structurally Related Thiophene Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thiazolyl Thiophene 1 | Thiazole | S. aureus | >256 | [11] |

| Thiazolyl Thiophene 2 | Thiazole | E. coli | >256 | [11] |

| Triazole Thiophene 3 | Triazole | S. aureus | 31.25 | [12] |

| Thiadiazole Thiophene 4 | Thiadiazole | B. subtilis | 15.63 | [12] |

| Benzamide Thiophene 5 | Benzamide | Col-R A. baumannii | 16 | [10] |

| Benzamide Thiophene 6 | Benzamide | Col-R E. coli | 8 | [10] |

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one via Friedel-Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of thiophene.

Materials:

-

Thiophene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 4-chlorobutyryl chloride (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C.

-

Addition of Thiophene: After the acyl chloride addition is complete, add thiophene (1 - 1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.[13]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by adding crushed ice, followed by dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to assess antimicrobial activity.[8]

Materials:

-

Synthesized thiophene compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antibiotic (positive control)

-

DMSO (solvent)

Procedure:

-

Bacterial Culture Preparation: Culture the bacterial strain on an appropriate agar plate for 18-24 hours at 37°C. Inoculate a colony into MHB and incubate until it reaches the logarithmic growth phase. Dilute the bacterial suspension to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Compound Dilution: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.

-

Inoculation: Add the standardized bacterial suspension to each well. Include positive controls (bacteria with a standard antibiotic) and negative controls (bacteria with DMSO).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[1]

Potential Signaling Pathways

While specific signaling pathways for 4-Chloro-1-(2-thienyl)butan-1-one derivatives are not yet fully elucidated, related thiophene compounds have been shown to exert their anticancer effects through various mechanisms.

Conclusion

4-Chloro-1-(2-thienyl)butan-1-one derivatives and analogs are a class of compounds with considerable promise for the development of new anticancer and antimicrobial drugs. This guide has provided an overview of their synthesis, a summary of the biological activities of related compounds, and detailed experimental protocols to aid researchers in this field. Further investigation into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]

- 7. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

The Role of 4-Chloro-1-(2-thienyl)butan-1-one in Duloxetine Synthesis: An In-depth Technical Guide

A Note on the Core Intermediate: This technical guide addresses the synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). Initial analysis of established manufacturing routes for duloxetine indicates that the core intermediate is 3-Chloro-1-(2-thienyl)propan-1-one , rather than 4-Chloro-1-(2-thienyl)butan-1-one. The synthetic pathways detailed in scientific literature and patents consistently point to the three-carbon chain chloro-ketone as the key precursor. This guide will, therefore, focus on the pivotal role of 3-Chloro-1-(2-thienyl)propan-1-one in the synthesis of (S)-duloxetine.

Executive Summary

Duloxetine is a widely prescribed antidepressant. Its synthesis is a multi-step process that requires careful control of stereochemistry to obtain the desired (S)-enantiomer. A key strategic approach to achieving this involves the asymmetric reduction of a prochiral ketone, 3-chloro-1-(2-thienyl)propan-1-one, to establish the chiral center in the molecule. This guide provides a detailed overview of this synthetic route, including the preparation of the chloro-ketone intermediate, its stereoselective reduction, and its subsequent conversion to duloxetine. Experimental protocols for the key transformations and quantitative data from various methods are presented to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis Pathway Overview

The synthesis of duloxetine from 3-chloro-1-(2-thienyl)propan-1-one can be broadly divided into four key stages:

-

Synthesis of the Ketone Precursor: Preparation of 3-chloro-1-(2-thienyl)propan-1-one via Friedel-Crafts acylation.

-

Asymmetric Reduction: Enantioselective reduction of the ketone to form the chiral alcohol, (S)-3-chloro-1-(2-thienyl)-1-propanol. This is the critical chirality-inducing step.

-

Amination: Conversion of the chiral chloro-alcohol to (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.

-

Naphthyl Ether Formation: Final coupling with 1-fluoronaphthalene to yield (S)-duloxetine.

The overall synthetic scheme is depicted below:

Figure 1: Overall synthesis pathway for (S)-duloxetine.

Key Experimental Stages and Data

Synthesis of 3-Chloro-1-(2-thienyl)propan-1-one

This precursor is typically synthesized via a Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Table 1: Representative Data for Friedel-Crafts Acylation

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| Thiophene, 3-Chloropropionyl Chloride | AlCl₃ | Methylene Chloride | 0 °C to RT | 1-2 hours | >90% | General Procedure |

| Thiophene, 3-Chloropropionyl Chloride | SnCl₄ | Benzene | RT | Not specified | High | [1] |

Asymmetric Reduction of 3-Chloro-1-(2-thienyl)propan-1-one

This is the most critical step for establishing the stereochemistry of duloxetine. Both chemical and enzymatic methods have been successfully employed.

The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a borane source, is a common and effective method.

Figure 2: Workflow for CBS asymmetric reduction.

Biocatalysis offers a green and highly selective alternative. Various microorganisms and isolated enzymes (alcohol dehydrogenases) have been shown to effectively reduce the chloro-ketone.

Table 2: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Enzyme | Reducing Agent/Cofactor | Solvent/Buffer | Yield | Enantiomeric Excess (ee) | Reference |

| Chemical | ||||||

| CBS Reduction | (R)-Oxazaborolidine | BH₃·THF | THF | High | >95% | [1] |

| Enzymatic | ||||||

| Whole-Cell Bioreduction | Candida pseudotropicalis 104 (immobilized) | Glucose (co-substrate) | Potassium Phosphate Buffer (pH 6.6-7.2) | 100% | >99% | |

| Isolated Enzyme | Alcohol Dehydrogenase from Thermoanaerobacter | Isopropanol (co-substrate) | Not specified | >90% | 95% | [2] |

Amination and Naphthyl Ether Formation

The resulting (S)-3-chloro-1-(2-thienyl)-1-propanol is converted to the corresponding methylamino alcohol, which is then coupled with 1-fluoronaphthalene in a Williamson ether synthesis to yield duloxetine.

Table 3: Data for Final Synthesis Steps

| Reaction | Reactants | Reagents/Conditions | Yield | Reference |

| Amination | (S)-3-Chloro-1-(2-thienyl)-1-propanol, Methylamine | NaI, Acetone/THF | High | [1] |

| Naphthyl Ether Formation | (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol, 1-Fluoronaphthalene | NaH in DMA or KOH in DMSO/Toluene | ~88% | [1][3] |

Experimental Protocols

Protocol for Friedel-Crafts Acylation of Thiophene

-

Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous methylene chloride.

-

Cooling: The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: A solution of 3-chloropropionyl chloride (1.0 eq) in methylene chloride is added dropwise to the stirred suspension.

-

Addition of Thiophene: Thiophene (1.0 eq) is then added dropwise, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

Quenching: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield crude 3-chloro-1-(2-thienyl)propan-1-one, which can be purified by vacuum distillation or used directly in the next step.

Protocol for Asymmetric Reduction using CBS Catalyst

-

Setup: A flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen) is charged with (R)-Me-CBS-oxazaborolidine catalyst (0.1 eq) in anhydrous THF.

-

Borane Addition: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) is added dropwise at 0 °C.

-

Substrate Addition: A solution of 3-chloro-1-(2-thienyl)propan-1-one (1.0 eq) in anhydrous THF is added dropwise at -78 °C (dry ice/acetone bath).

-

Reaction: The mixture is stirred at -78 °C for 1 hour, then allowed to warm to approximately -40 °C over 30 minutes. The reaction progress is monitored by TLC.

-

Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -40 °C.

-

Workup: The mixture is warmed to room temperature, and the solvent is removed in vacuo. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude (S)-3-chloro-1-(2-thienyl)-1-propanol is purified by flash column chromatography. Enantiomeric excess is determined by chiral HPLC analysis.

Protocol for Amination and Ether Synthesis

-

Amination: (S)-3-chloro-1-(2-thienyl)-1-propanol (1.0 eq) and sodium iodide (1.1 eq) are dissolved in acetone. The mixture is stirred, and then a solution of methylamine in THF is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is evaporated, and the residue is worked up with an aqueous base and extracted with an organic solvent to yield (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.

-

Ether Synthesis: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylacetamide (DMA) is added a solution of (S)-3-(methylamino)-1-(2-thienyl)-1-propanol (1.0 eq) in DMA at room temperature. The mixture is stirred until hydrogen evolution ceases. 1-Fluoronaphthalene (1.1 eq) is then added, and the reaction mixture is heated. After completion, the reaction is cooled, quenched with water, and extracted with an appropriate solvent (e.g., toluene). The organic layer is washed, dried, and concentrated. The crude duloxetine is then typically converted to its hydrochloride salt and purified by recrystallization.

Conclusion

The synthesis of duloxetine via the 3-chloro-1-(2-thienyl)propan-1-one intermediate is a robust and efficient method. The key to this pathway is the highly selective asymmetric reduction of the prochiral ketone, which can be achieved with excellent enantioselectivity using either chemical catalysts like the CBS reagent or through biocatalytic methods. This guide has outlined the core chemical transformations, provided key quantitative data for process evaluation, and detailed experimental protocols for laboratory-scale synthesis. The choice between chemical and enzymatic reduction will depend on factors such as scale, cost, and available expertise, with enzymatic routes offering a more sustainable and often more selective option. This pathway remains a cornerstone in the manufacturing of this important pharmaceutical agent.

References

- 1. CA2513542C - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 2. US7790436B2 - Method for production of (1S)-3-chloro-1-(2-thienyl)-propan-1-ol using alcohol dehydrogenase from thermoanaerobacter - Google Patents [patents.google.com]

- 3. EP2386549B1 - Process for preparing (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine by using an optically active methylhydroxylaminopropanol compound as intermediate - Google Patents [patents.google.com]

In-Depth Technical Guide: 4-Chloro-1-(2-thienyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-1-(2-thienyl)butan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, detailed synthesis protocols, and its role in the broader context of drug development.

Chemical Properties and Data

4-Chloro-1-(2-thienyl)butan-1-one is a halogenated ketone featuring a thiophene ring. Its bifunctional nature, possessing both a reactive carbonyl group and an alkyl chloride, makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 43076-59-1 | [1] |

| Molecular Formula | C₈H₉ClOS | [1] |

| Molecular Weight | 188.67 g/mol | [1] |

| Appearance | Not specified in detail in reviewed literature | |

| Boiling Point | Not specified in detail in reviewed literature | |

| Melting Point | Not specified in detail in reviewed literature |

Table 2: Spectroscopic Data

-

¹H NMR: Signals for the aromatic protons, and triplets for the methylene groups of the butyl chain.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butyl chain.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Note: The exact chemical shifts and absorption frequencies for 4-Chloro-1-(2-thienyl)butan-1-one will differ due to the electronic effects of the thiophene ring compared to a benzene ring.

Synthesis of 4-Chloro-1-(2-thienyl)butan-1-one

The primary method for synthesizing 4-Chloro-1-(2-thienyl)butan-1-one is the Friedel-Crafts acylation of thiophene with 4-chlorobutyryl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

General Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.

Materials:

-

Thiophene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride to the cooled suspension with vigorous stirring. The formation of the acylium ion complex will occur.

-

Addition of Thiophene: To this mixture, add thiophene dropwise from the addition funnel, maintaining the temperature between 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically several hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 4-Chloro-1-(2-thienyl)butan-1-one by vacuum distillation or column chromatography on silica gel.

Table 3: Example Reaction Parameters (Hypothetical)

| Parameter | Value |

| Molar Ratio (Thiophene:4-Chlorobutyryl chloride:AlCl₃) | 1 : 1.1 : 1.2 |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Purification Method | Vacuum Distillation |

| Expected Yield | 70-85% (This is an estimate based on similar reactions) |

Role in Pharmaceutical Synthesis

4-Chloro-1-(2-thienyl)butan-1-one is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structure allows for subsequent chemical modifications to build more complex molecules.

Synthesis of Duloxetine Precursors

One of the notable applications of 4-Chloro-1-(2-thienyl)butan-1-one is in the synthesis of intermediates for the antidepressant drug, Duloxetine. The chloro group can be displaced by an amine, and the ketone can be reduced to a hydroxyl group, forming a key chiral intermediate.

Synthesis of Tiletamine Analogues

While not a direct precursor to Tiletamine itself, the structural motif of 4-Chloro-1-(2-thienyl)butan-1-one is relevant to the synthesis of related compounds. The synthesis of Tiletamine involves the reaction of 2-thienylmagnesium bromide with a cyclohexanone derivative. However, the chemistry of thienyl ketones is central to this class of dissociative anesthetics.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical placement of 4-Chloro-1-(2-thienyl)butan-1-one in a broader synthetic context.

References

In-Depth Technical Guide on the Safety and Handling of 4-Chloro-1-(2-thienyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All personnel handling this chemical must be thoroughly trained in laboratory safety procedures.

Introduction

4-Chloro-1-(2-thienyl)butan-1-one, with CAS number 43076-59-1, is a chemical intermediate used in various synthetic organic chemistry applications, including the development of pharmaceutical compounds. Its structure, featuring a thiophene ring and a chlorinated alkyl chain, necessitates careful handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of its known safety profile, handling procedures, and emergency protocols, based on available data.

Hazard Identification and Classification

Based on available Safety Data Sheets, 4-Chloro-1-(2-thienyl)butan-1-one is classified as hazardous. The toxicological properties have not been fully investigated, and much of the detailed data is currently unavailable. However, the existing classifications indicate significant potential hazards.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of 4-Chloro-1-(2-thienyl)butan-1-one is presented in Table 1.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 43076-59-1 | [1][2][3] |

| Molecular Formula | C₈H₉ClOS | [3] |

| Molecular Weight | 188.67 g/mol | [3] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | 144-146 °C at 9 mmHg | [2] |

| Density | 1.663 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.565 | [2] |

| Flash Point | >230 °F (>110 °C) | [2] |

| Solubility | No data available |

Toxicological and Ecotoxicological Data

Detailed quantitative toxicological and ecotoxicological data for 4-Chloro-1-(2-thienyl)butan-1-one are largely unavailable in the public domain. Safety Data Sheets repeatedly state that "the toxicological properties have not been fully investigated" and report "No data available" for specific endpoints like reproductive toxicity, STOT-repeated exposure, and ecotoxicity.[2]

Table 2: Summary of Toxicological and Ecotoxicological Data

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | [2] |

| STOT-Single Exposure | Category 3 (May cause respiratory irritation) | [1] |

| STOT-Repeated Exposure | No data available | [2] |

| Aspiration Hazard | No data available | [2] |

| Ecotoxicity | Do not empty into drains. | [2] |

| Persistence and Degradability | No information available. | [2] |

| Bioaccumulation/Accumulation | No information available. | [2] |

| Mobility in Soil | No information available. | [2] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound. The following sections detail the necessary procedures for safe handling, storage, and disposal.

Personal Protective Equipment (PPE)

A risk assessment should always be performed before handling this chemical. The following diagram outlines the minimum required PPE.

Caption: Mandatory PPE for handling 4-Chloro-1-(2-thienyl)butan-1-one.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles that comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

-

Respiratory Protection: All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid breathing vapors or mists.[2]

Handling and Storage Procedures

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing vapors or mists.[2]

-

Do not ingest. If swallowed, seek immediate medical assistance.[2]

-

Wash hands thoroughly after handling.[2]

-

Remove and wash contaminated clothing and gloves before reuse.[2]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[2]

-

Keep refrigerated for long-term storage.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

The logical workflow for handling and storage is depicted below.

Caption: General workflow for handling and storage of the chemical.

Emergency and First-Aid Protocols

Immediate action is required in case of exposure. The following procedures should be followed.

Table 3: First-Aid Measures

| Exposure Route | Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. | [2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention. | [2] |

| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. If possible, drink milk afterwards. | [2] |

The decision-making process for responding to an accidental exposure is illustrated below.